molecular formula C11H8ClN3 B14596866 [1-(4-Chloroanilino)ethylidene]propanedinitrile CAS No. 61097-14-1

[1-(4-Chloroanilino)ethylidene]propanedinitrile

Cat. No.: B14596866
CAS No.: 61097-14-1
M. Wt: 217.65 g/mol
InChI Key: DGNLKZZGUYAUQN-UHFFFAOYSA-N
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Description

[1-(4-Chloroanilino)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7ClN2 . It is also known by its IUPAC name 2-[1-(4-chlorophenyl)ethylidene]malononitrile . This compound is characterized by the presence of a chloroaniline group attached to an ethylidene bridge, which is further connected to a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloroanilino)ethylidene]propanedinitrile typically involves the condensation of 4-chloroaniline with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents

Properties

CAS No.

61097-14-1

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

2-[1-(4-chloroanilino)ethylidene]propanedinitrile

InChI

InChI=1S/C11H8ClN3/c1-8(9(6-13)7-14)15-11-4-2-10(12)3-5-11/h2-5,15H,1H3

InChI Key

DGNLKZZGUYAUQN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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